Dalbergioidin

概要

説明

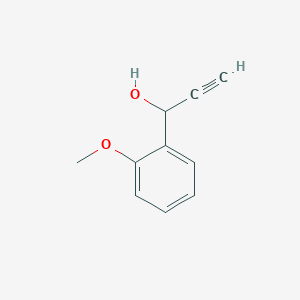

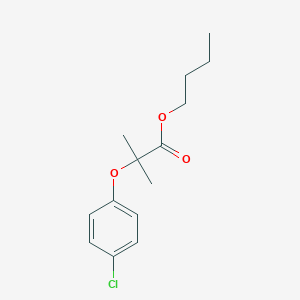

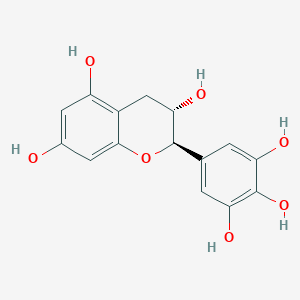

(+-)-Dalbergioidin belongs to the class of organic compounds known as isoflavanones. These are polycyclic compounds containing an isoflavan skeleton which bears a ketone at position C4. Thus, (+-)-dalbergioidin is considered to be a flavonoid lipid molecule (+-)-Dalbergioidin is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (+-)-dalbergioidin is primarily located in the cytoplasm. Outside of the human body, (+-)-dalbergioidin can be found in a number of food items such as mung bean, common bean, scarlet bean, and hyacinth bean. This makes (+-)-dalbergioidin a potential biomarker for the consumption of these food products.

(+-)-dalbergioidin is a hydroxyisoflavanone.

科学的研究の応用

Renal Fibrosis Treatment

Dalbergioidin, extracted from Uraria crinita, demonstrated significant effects in alleviating doxorubicin-induced renal fibrosis in mice. This study found that this compound improved kidney damage markers in a model of experimental nephrotoxicity, suggesting its potential as a treatment for renal fibrosis (Ren et al., 2016).

Osteoporosis Prevention

This compound was found to have protective effects against osteoporosis. A study on osteoblastic cells indicated that this compound reduced cell apoptosis and improved osteogenic-related protein expression, potentially via the PI3K/AKT/SMAD1 cell signal pathway (Yu Jin et al., 2017). Another study demonstrated that this compound prevented trabecular bone loss in a postmenopausal osteoporosis model (Choudhary et al., 2016).

Analgesic, Anti-Inflammatory, and Antipyretic Properties

This compound showed potential in treating pain, inflammation, and fever. In animal models, this compound exhibited mild non-steroidal analgesic and anti-inflammatory effects, as well as significant antipyretic actions (Yemitan & Adeyemi, 2017).

Pharmacological Potentials

This compound from Dalbergia candenatensis leaves exhibited various pharmacological activities, including membrane stabilizing, anticoagulant, analgesic, cytotoxic, anti-inflammatory, and depression potentials, as shown in different bioassays (Anisuzzman et al., 2017).

Fertility and Reproductive Health

Research on Dalbergia sissoo showed that this compound could have effects on male reproductive health, such as influencing spermatogenesis and fertility (Verma & Singh, 2014).

Skin Health Applications

This compound demonstrated potential in skin health, particularly in melanin biosynthesis inhibition. It was found to exhibit tyrosinase inhibitory activity, which is key in melanin production and thus could be relevant for treating hyperpigmentation disorders (Baek et al., 2008).

Antibacterial Activity

A study on flavonoids from Dalbergia odorifera, including this compound, showed significant antibacterial activity against Ralstonia solanacearum, which can be instrumental in treating certain bacterial infections (Xi-Run Zhao et al., 2011).

作用機序

Dalbergioidin (DAL) is a flavonoid that can be isolated from Uraria crinite, an edible herb used as a natural food for childhood skeletal dysplasia . It has been implicated in having an antiosteoporosis effect .

Target of Action

The primary targets of DAL are the PI3K/AKT/SMAD1 cell signal pathway . This pathway plays a crucial role in cell survival and maintaining cellular functions .

Mode of Action

DAL interacts with its targets by activating the PI3K/AKT/SMAD1 cell signal pathway . This activation leads to a reduction in cell apoptosis, improvement in alkaline phosphatase activity, and elevation of the osteogenic-related protein expression of Runx2, Osterix, and BMP2 .

Biochemical Pathways

The activation of the PI3K/AKT/SMAD1 pathway by DAL affects the redox balance within the cell . This results in a decrease in oxidative damage induced by H2O2 .

Pharmacokinetics

It is known that dal can be isolated from uraria crinite .

Result of Action

The activation of the PI3K/AKT/SMAD1 pathway by DAL leads to a reduction in MC3T3-E1 cell apoptosis, an improvement in alkaline phosphatase activity, and an elevation in the osteogenic-related protein expression of Runx2, Osterix, and BMP2 . These changes help to maintain the redox balance within the cell, thereby reducing oxidative damage .

Action Environment

The action of DAL is influenced by the presence of reactive oxygen species (ROS), which is a pivotal pathogenic factor in the development of osteoporosis . DAL’s protective effects against osteoporosis are linked to a reduction in oxidative damage .

Safety and Hazards

生化学分析

Biochemical Properties

Dalbergioidin plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, particularly in the PI3K/AKT/SMAD1 cell signal pathway . This interaction is crucial in maintaining redox balance, reducing cell apoptosis, and improving alkaline phosphatase activity .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it elevates the osteogenic-related protein expression of Runx2, Osterix, and BMP2 against oxidative damage induced by H2O2 .

Molecular Mechanism

The molecular mechanism of this compound’s action involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The protective effect of this compound against H2O2-induced cell death in MC3T3-E1 cells may lie in the activation of the PI3K/AKT/SMAD1 cell signal pathway .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and could also have effects on metabolic flux or metabolite levels

特性

IUPAC Name |

3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c16-7-1-2-9(11(18)3-7)10-6-21-13-5-8(17)4-12(19)14(13)15(10)20/h1-5,10,16-19H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNHXBLZBOWXNQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=C(C=C(C=C2O1)O)O)C3=C(C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20952714 | |

| Record name | 3-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30368-42-4 | |

| Record name | 3-(2,4-Dihydroxyphenyl)-2,3-dihydro-5,7-dihydroxy-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30368-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoflavanone, 2',4',5,7-tetrahydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030368424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dalbergioidin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032707 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![n-[2-(4-Nitrophenyl)-2-oxoethyl]acetamide](/img/structure/B157523.png)

![tert-butyl N-[(1S)-1-cyanoethyl]carbamate](/img/structure/B157532.png)

![Cyclopenta[b]thiopyran-4-ol, octahydro-, 1,1-dioxide, (4-alpha-,4a-ba-,7a-alpha-)-(9CI)](/img/structure/B157533.png)